molecular formula C20H30N4O B6111189 2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B6111189
M. Wt: 342.5 g/mol
InChI Key: SUUXRFYUMUALRY-UHFFFAOYSA-N
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Description

2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the benzyl and pyrazole groups. The final step involves the addition of the ethanol group to the piperazine ring.

    Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzyl Group Introduction: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine ring.

    Pyrazole Moiety Addition: The pyrazole group can be synthesized separately and then attached to the piperazine ring through a condensation reaction.

    Ethanol Group Addition: The final step involves the addition of the ethanol group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using ethylene oxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole or benzyl groups.

    Substitution: The benzyl and pyrazole groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Modified pyrazole or benzyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Shares the piperazine and benzyl groups but lacks the pyrazole and ethanol moieties.

    4-Methylpyrazole: Contains the pyrazole group but lacks the piperazine and benzyl groups.

    2-(2-Hydroxyethyl)piperazine: Similar piperazine and ethanol groups but lacks the benzyl and pyrazole moieties.

Uniqueness

2-[1-Benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is unique due to its combination of a piperazine ring with benzyl, pyrazole, and ethanol groups. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

2-[1-benzyl-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-3-24-17(2)19(13-21-24)15-22-10-11-23(20(16-22)9-12-25)14-18-7-5-4-6-8-18/h4-8,13,20,25H,3,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUXRFYUMUALRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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